molecular formula C13H17ClO B1297103 2-(p-Isobutylphenyl)propionyl chloride CAS No. 34715-60-1

2-(p-Isobutylphenyl)propionyl chloride

Cat. No.: B1297103
CAS No.: 34715-60-1
M. Wt: 224.72 g/mol
InChI Key: QXVRLFIKHYCFJS-UHFFFAOYSA-N
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Description

2-(p-Isobutylphenyl)propionyl chloride is an organic compound with the molecular formula C13H17ClO. It is a derivative of propionic acid and is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(p-Isobutylphenyl)propionyl chloride can be synthesized through the reaction of 2-(p-Isobutylphenyl)propionic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane or chloroform, and the chlorinating agent is added dropwise .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes using thionyl chloride due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure the safety and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(p-Isobutylphenyl)propionyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(p-Isobutylphenyl)propionyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(p-Isobutylphenyl)propionyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives, which can then exert their effects through different molecular targets and pathways. The specific mechanism depends on the nature of the nucleophile and the resulting product .

Comparison with Similar Compounds

Similar Compounds

    2-(p-Isobutylphenyl)propionic acid: The parent compound from which 2-(p-Isobutylphenyl)propionyl chloride is derived.

    2-(p-Isobutylphenyl)propionic anhydride: Another derivative of 2-(p-Isobutylphenyl)propionic acid.

Uniqueness

This compound is unique due to its high reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through substitution reactions sets it apart from other similar compounds .

Properties

IUPAC Name

2-[4-(2-methylpropyl)phenyl]propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVRLFIKHYCFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60956190
Record name 2-[4-(2-Methylpropyl)phenyl]propanoyl chloride
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Molecular Weight

224.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34715-60-1
Record name α-Methyl-4-(2-methylpropyl)benzeneacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34715-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(p-Isobutylphenyl)propionyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(2-Methylpropyl)phenyl]propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(p-isobutylphenyl)propionyl chloride
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Synthesis routes and methods I

Procedure details

To a well-stirred solution consisting of 3.1 g. (0.015 mole) of α-(4-isobutylphenyl)propionic acid (ibuprofen) dissolved in 200 ml. of methylene chloride, there were added 3.8 g. (0.030 mole) of oxalyl chloride. The resulting reaction mixture was refluxed for a period of two hours and then cooled to room temperature. The clear colorless solution so obtained was thereafter concentrated in vacuo to dryness to yield a residue that was substantially free of solvent and excess oxalyl chloride. In this way, there was readily obtained substantially pure α-(4-isobutylphenyl)-propionyl chloride in the form of a clear colorless oil. The latter product was used as such in the next reaction step without any purification being necessary. The yield of product was assumed to be quantitative.
Quantity
0.015 mol
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0.03 mol
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Synthesis routes and methods II

Procedure details

4.66 g of 2-(4-isobutylphenyl)propionic acid is agitated in 150 ml of diethyl ether with 5.04 g of phosphorus pentachloride for one hour at 20° C. The mixture is then concentrated under vacuum, thus obtaining 5.02 g of 2-(4-isobutylphenyl)propionyl chloride. This compound is reacted with trimethyl phosphite as described in Example 2, thus producing the dimethyl ester of 2-(4-isobutylphenyl)propionylphosphonic acid. The dimethyl ester is reacted with dimethyl phosphite under the conditions described in Example 2, thus obtaining the 2-(4-isobutylphenyl)-1-hydroxypropane-1,1-bis(phosphonic acid dimethyl ester).
Quantity
4.66 g
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5.04 g
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reactant
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150 mL
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Reaction Step One

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